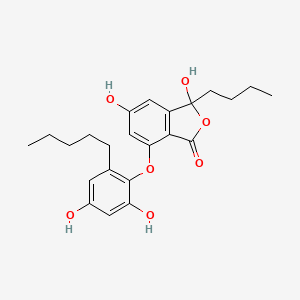![molecular formula C12H15N3 B13800559 3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine](/img/structure/B13800559.png)
3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine,3-[(1E)-2-(1-ethyl-4,5-dihydro-1H-imidazol-2-yl)ethenyl]-(9ci) is a complex organic compound that features both pyridine and imidazole moieties Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N, while imidazole is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine,3-[(1E)-2-(1-ethyl-4,5-dihydro-1H-imidazol-2-yl)ethenyl]-(9ci) typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Coupling with Pyridine: The imidazole derivative is then coupled with a pyridine derivative through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar routes but optimized for yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, targeting the ethylene bridge between the pyridine and imidazole rings.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced ethylene bridge derivatives.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, derivatives of this compound have shown potential as therapeutic agents. The imidazole ring is known for its biological activity, including antibacterial, antifungal, and anti-inflammatory properties .
Industry
In industry, this compound can be used in the development of new materials, such as polymers and catalysts. Its ability to undergo various chemical reactions makes it valuable in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Pyridine,3-[(1E)-2-(1-ethyl-4,5-dihydro-1H-imidazol-2-yl)ethenyl]-(9ci) involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 2-aminopyridine and 4-methylpyridine.
Imidazole derivatives: Compounds like 1-methylimidazole and 2-ethylimidazole.
Uniqueness
What sets Pyridine,3-[(1E)-2-(1-ethyl-4,5-dihydro-1H-imidazol-2-yl)ethenyl]-(9ci) apart is its combined structure of pyridine and imidazole rings, which imparts unique chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler pyridine or imidazole derivatives .
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-[(E)-2-(1-ethyl-4,5-dihydroimidazol-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C12H15N3/c1-2-15-9-8-14-12(15)6-5-11-4-3-7-13-10-11/h3-7,10H,2,8-9H2,1H3/b6-5+ |
InChI Key |
BUXIWFCSVUWGMN-AATRIKPKSA-N |
Isomeric SMILES |
CCN1CCN=C1/C=C/C2=CN=CC=C2 |
Canonical SMILES |
CCN1CCN=C1C=CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13800488.png)
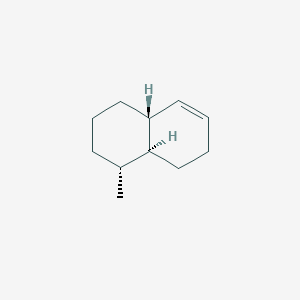
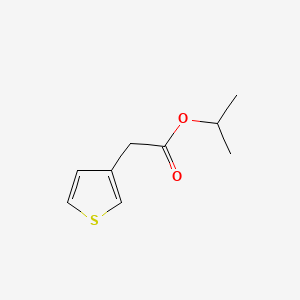
![N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride](/img/structure/B13800505.png)



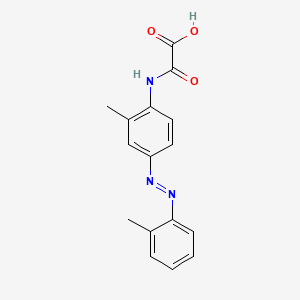
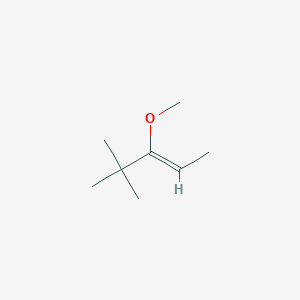
![4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-](/img/structure/B13800570.png)
![[1,2,8]Thiadiazocane 1,1-dioxide](/img/structure/B13800578.png)

